molecular formula C16H13N3S B2487785 4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine CAS No. 1203251-62-0

4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine

Cat. No.: B2487785
CAS No.: 1203251-62-0
M. Wt: 279.36
InChI Key: FWJXXEWTHZBIRU-UHFFFAOYSA-N
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Description

4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 4-position and a pyridin-3-ylmethylthio group at the 6-position

Mechanism of Action

Target of Action

Similar pyrimidine derivatives have been shown to interact with proteins such as atf4 and nf-kb . These proteins play crucial roles in cellular processes like inflammation and stress response.

Mode of Action

It’s suggested that similar compounds may inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in cells . These molecules are involved in inflammatory responses, suggesting that the compound may have anti-inflammatory properties.

Biochemical Pathways

The compound may affect several biochemical pathways. It’s suggested that it could inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These pathways are involved in cellular stress responses and inflammation, suggesting potential neuroprotective and anti-inflammatory effects.

Result of Action

The compound may have neuroprotective and anti-inflammatory effects. It’s suggested that it can reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that it may protect neurons from stress-induced damage and death.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through cyclization reactions involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Thioether Formation: The pyridin-3-ylmethylthio group is introduced through nucleophilic substitution reactions, where a pyridin-3-ylmethyl halide reacts with a thiol derivative of the pyrimidine core.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The thioether group in this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    4-Phenyl-6-methylpyrimidine: Similar structure but lacks the pyridin-3-ylmethylthio group.

    4-Phenyl-6-(methylthio)pyrimidine: Similar structure but has a methylthio group instead of the pyridin-3-ylmethylthio group.

    4-Phenyl-6-(pyridin-2-ylmethyl)thio)pyrimidine: Similar structure but the pyridinyl group is at the 2-position instead of the 3-position.

Uniqueness: 4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine is unique due to the presence of the pyridin-3-ylmethylthio group, which can impart distinct biological activities and chemical reactivity compared to its analogs. This structural feature may enhance its binding affinity to specific biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

4-phenyl-6-(pyridin-3-ylmethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c1-2-6-14(7-3-1)15-9-16(19-12-18-15)20-11-13-5-4-8-17-10-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJXXEWTHZBIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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